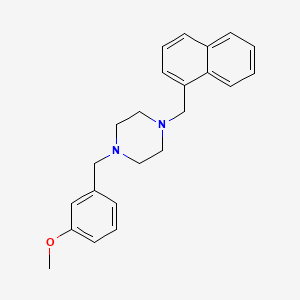![molecular formula C21H28N2O2 B5145922 N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5145922.png)
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide, also known as ADB-FUBINACA, is a synthetic cannabinoid that has gained popularity as a recreational drug. It was first identified in Japan in 2013 and has since been found in various parts of the world. However, ADB-FUBINACA is not only used for recreational purposes, but it also has potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide has potential applications in scientific research, particularly in the field of cannabinoid receptor pharmacology. It is a potent agonist of the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabinoids. This compound can be used to study the CB1 receptor and its downstream signaling pathways. It can also be used to investigate the effects of cannabinoids on various physiological processes such as pain, appetite, and memory.
Wirkmechanismus
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide binds to the CB1 receptor with high affinity and activates it, leading to the modulation of various signaling pathways. The activation of the CB1 receptor by this compound results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for the pleasurable effects of cannabinoids. This compound also inhibits the release of GABA, an inhibitory neurotransmitter, which results in the disinhibition of neurons and the enhancement of excitatory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been found to induce hypothermia, reduce locomotor activity, and alter pain sensitivity in animal models. This compound has also been shown to have anxiolytic and antidepressant-like effects in rodents. However, the long-term effects of this compound on the brain and other organs are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide has several advantages for lab experiments. It is a potent agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoids on various physiological processes. This compound is also stable and can be easily synthesized in large quantities. However, this compound has several limitations for lab experiments. It is a highly potent and selective agonist of the CB1 receptor, which may limit its applicability to other receptors and signaling pathways. This compound is also a synthetic compound, which may limit its relevance to natural cannabinoids.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide. One direction is to investigate the long-term effects of this compound on the brain and other organs. Another direction is to study the effects of this compound on other receptors and signaling pathways. Additionally, this compound can be used to develop new therapies for various diseases such as pain, anxiety, and depression. Finally, this compound can be used to develop new synthetic cannabinoids with improved pharmacological properties.
Synthesemethoden
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide is synthesized by reacting 4-methylbenzoyl chloride with 1-(1-adamantyl)-2-methylamino-propan-1-one in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques. The synthesis method has been optimized to increase the yield of this compound and reduce impurities.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-13-3-5-17(6-4-13)19(24)23-18(20(25)22-2)21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16,18H,7-12H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJJNBCYDOCSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)NC)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5145839.png)
![7-methyl-2-(methylthio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5145848.png)
![N-[2-(2,3-dichlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5145860.png)
![2-[2-(2-chlorobenzoyl)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B5145868.png)

![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5145881.png)


![1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B5145913.png)

![1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine](/img/structure/B5145923.png)
![10-acetyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5145927.png)
![2,4-dichloro-N-methyl-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzamide](/img/structure/B5145935.png)
